molecular formula C11H14ClN5O4 B3276368 (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 640725-74-2

(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No.: B3276368
CAS No.: 640725-74-2
M. Wt: 315.71 g/mol
InChI Key: WARIDGHHZMLANX-GITKWUPZSA-N
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Description

This compound is a purine nucleoside analog characterized by a 2-amino-6-chloro-substituted purine base and a modified tetrahydrofuran (THF) sugar moiety. The purine base features an amino group at the 2-position and a chlorine atom at the 6-position, distinguishing it from canonical adenosine derivatives. The sugar moiety adopts a (2R,3R,4R,5R) stereochemical configuration, with a hydroxymethyl group at the 5-position and a methyl group at the 3-position. This structural modification may enhance metabolic stability or alter receptor binding compared to unmodified nucleosides.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARIDGHHZMLANX-GITKWUPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191370
Record name 6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640725-74-2
Record name 6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640725-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, case studies, and relevant data.

  • IUPAC Name : (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
  • CAS Number : 1294481-82-5
  • Molecular Formula : C12_{12}H15_{15}ClN4_{4}O4_{4}
  • Molecular Weight : 294.73 g/mol
  • Purity : ≥98%

The biological activity of this compound primarily stems from its structural similarity to natural nucleosides. It acts by inhibiting key enzymes involved in nucleic acid synthesis and repair. The presence of the purine base allows it to interfere with DNA and RNA processes:

  • Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced deoxyribonucleotide triphosphate (dNTP) pools.
  • Induction of Apoptosis : By disrupting normal cellular replication processes, it can trigger programmed cell death in rapidly dividing cells such as cancer cells.

Antitumor Activity

Recent studies have demonstrated significant antitumor effects in various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
HT-29 (Colon)0.70Inhibition of DNA synthesis
MCF7 (Breast)0.80Induction of apoptosis
A549 (Lung)1.50Disruption of ribonucleotide metabolism

Case Studies

  • Ewing Sarcoma Treatment :
    • A study evaluated the efficacy of the compound in Ewing Sarcoma cell lines. Results indicated a selective cytotoxic effect with an IC50_{50} value significantly lower than that observed in non-cancerous cells, suggesting a targeted action against tumor cells .
  • Combination Therapy :
    • The compound was tested in combination with traditional chemotherapeutics. Enhanced antiproliferative effects were noted when combined with clofarabine, highlighting its potential as an adjunct therapy in resistant cancer types .

Pharmacokinetics and Toxicology

Research indicates favorable pharmacokinetic properties with good oral bioavailability and metabolic stability in human liver microsomes. Toxicological assessments have shown low systemic toxicity at therapeutic doses .

Structure-Activity Relationship (SAR)

Studies focusing on the SAR have identified modifications that enhance potency and selectivity towards cancer cells while minimizing off-target effects. For instance, variations in the hydroxymethyl group have been linked to improved binding affinity to target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural differences between the target compound and related purine nucleoside analogs:

Compound Purine Substitutions Sugar Substituents Sugar Stereochemistry Synthetic Route Key Properties
(2R,3R,4R,5R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyl-THF-3,4-diol 2-amino, 6-chloro 3-methyl, 5-hydroxymethyl 2R,3R,4R,5R Not explicitly described; likely involves regioselective halogenation and amination Methyl group may improve lipophilicity and metabolic stability
Compound 7 () [(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-THF-3,4-diol] 6-amino, 2-chloro 5-hydroxymethyl 2R,3R,4S,5R NH4Cl in DMF, derived from nitro precursor (compound 6) Differing stereochemistry (4S vs. 4R) may affect enzyme recognition
Compound [(3R,4R,5R)-3-Allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-THF-3,4-diol] 2-amino, 6-chloro 3-allyl, 5-hydroxymethyl 3R,4R,5R Not specified Allyl group introduces steric bulk; predicted density: 1.79 g/cm³, B.p.: 674.6°C
2-Chloro Adenosine (Cl-Ado) [(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-oxolane-3,4-diol] 6-amino, 2-chloro 5-hydroxymethyl 2R,3R,4S,5R Classical nucleoside synthesis Known adenosine A1/A2 receptor agonist; lacks methyl/allyl modifications
YZG-330 () [(2R,3S,4R,5R)-2-(6-((R)-1-phenylpropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-THF-3,4-diol] 6-(R)-1-phenylpropylamino 5-hydroxymethyl 2R,3S,4R,5R Methanol ammonia deprotection Central A1 receptor agonist; lowers body temperature in mice

Key Differences and Implications

Purine Substitutions: The target compound’s 2-amino-6-chloro substitution contrasts with 6-amino-2-chloro in Cl-Ado () and 2,6-diamino in compound 9 (). 8-Substituted analogs (e.g., 8-bromo in -((4-chlorobenzyl)amino) in ) highlight the role of purine C8 modifications in modulating selectivity .

Sugar Modifications :

  • The 3-methyl group in the target compound introduces steric hindrance absent in Cl-Ado or compound 7, possibly reducing susceptibility to phosphorylase enzymes .
  • 3-Allyl () and 5-acetoxymethyl () substituents demonstrate how alkylation or acylation impacts solubility and bioavailability .

Stereochemistry :

  • The 4R configuration in the target compound distinguishes it from 4S in Cl-Ado and compound 5. Such stereochemical differences can drastically alter binding to kinases or nucleoside transporters .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?

The synthesis typically involves nucleoside coupling and protective group strategies. For example:

  • Microwave-assisted coupling : A 2,6-dichloro-9H-purine derivative is reacted with a protected tetrahydrofuran triacetate precursor in the presence of p-toluenesulfonic acid under microwave heating (80°C, 2 hours). Subsequent deprotection with methanolic ammonia yields the target compound .
  • Stepwise functionalization : Chloropurine nucleosides are modified via nucleophilic substitution with amines (e.g., 2-amino-3-phenylpropanol) in ethanol, followed by triethylamine-mediated coupling and column chromatography purification .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurification MethodYieldReference
CouplingMicrowave, p-TsOH, 80°CSilica column65–75%
DeprotectionNH3/MeOH, RTHPLC>95% purity

Q. What spectroscopic and analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and substitution patterns (e.g., δ 8.11 ppm for purine H-2; δ 5.47 ppm for anomeric proton) .
  • Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 345.1 for brominated analogs) .
  • HPLC purity : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing impurities?

  • Reaction optimization : Use kinetic studies to identify rate-limiting steps (e.g., microwave vs. conventional heating). Evidence shows microwave-assisted synthesis reduces side reactions (e.g., hydrolysis) and improves yield by 15–20% .
  • Impurity profiling : Employ LC-MS to trace byproducts (e.g., dechlorinated intermediates or acetylated impurities) and adjust reaction stoichiometry .

Q. What strategies address discrepancies in reported adenosine receptor binding affinities?

Conflicting data may arise from assay variability (e.g., receptor subtype selectivity or purity issues). Methodological recommendations:

  • Comparative assays : Test the compound alongside standard agonists (e.g., CGS21680 or NECA) under identical conditions .
  • Receptor subtype validation : Use knockout cell lines or selective antagonists (e.g., PSB-16301 for A2A_{2A} receptors) to confirm target specificity .

Table 2: Key Adenosine Receptor Ligands for Comparative Studies

CompoundReceptor SelectivityReference
CGS21680A2A_{2A} agonist
NECAPan-agonist
PSB-16301A2A_{2A} antagonist

Q. How should researchers handle stability and storage challenges for long-term studies?

  • Storage conditions : Store at -10°C under inert atmosphere (argon) to prevent oxidation or hydrolysis .
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., loss of chloro or amino groups) over 6–12 months .

Safety and Handling

Q. What precautions are critical for safe laboratory handling?

  • Personal protective equipment (PPE) : Use NIOSH-approved face shields, nitrile gloves, and fume hoods to avoid inhalation/contact .
  • Spill management : Collect solid residues with dust-free tools and dispose via licensed waste services to prevent environmental contamination .

Data Contradiction Analysis

Q. How can researchers resolve conflicting cytotoxicity data in cell-based assays?

  • Purity verification : Re-test the compound via HPLC-UV/MS to rule out batch-specific impurities .
  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects and validate with ATP-based viability assays .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating its antinociceptive potential?

  • A1_{1} receptor assays : Use CHO-K1 cells transfected with human A1_{1} receptors and measure cAMP inhibition via ELISA .
  • Pain models : Test in murine thermal hyperalgesia assays, comparing efficacy to reference agonists (e.g., MRE0094) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

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